![molecular formula C17H25NO2 B7589192 4-[[(4,4-Dimethylcyclohexyl)-methylamino]methyl]benzoic acid](/img/structure/B7589192.png)
4-[[(4,4-Dimethylcyclohexyl)-methylamino]methyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[(4,4-Dimethylcyclohexyl)-methylamino]methyl]benzoic acid, also known as DMCM, is a chemical compound that has attracted significant attention in scientific research. DMCM belongs to the class of benzodiazepines and is used as a research tool to study the function and regulation of GABA-A receptors. GABA-A receptors are the primary inhibitory neurotransmitter receptors in the central nervous system, and their dysfunction is implicated in various neurological and psychiatric disorders.
Wirkmechanismus
4-[[(4,4-Dimethylcyclohexyl)-methylamino]methyl]benzoic acid acts as a positive allosteric modulator of GABA-A receptors. It binds to a specific site on the receptor and enhances the binding of GABA to its site, leading to an increase in the opening of the chloride ion channel and the hyperpolarization of the neuron. This results in an inhibitory effect on the central nervous system, leading to sedation, anxiolysis, and anticonvulsant effects.
Biochemical and Physiological Effects:
4-[[(4,4-Dimethylcyclohexyl)-methylamino]methyl]benzoic acid has been shown to have sedative, anxiolytic, hypnotic, and anticonvulsant effects in animal models. It has also been shown to enhance the effects of other GABA-A receptor agonists, such as barbiturates and ethanol. 4-[[(4,4-Dimethylcyclohexyl)-methylamino]methyl]benzoic acid has been shown to be selective for certain subtypes of GABA-A receptors, such as those containing the alpha-1 subunit, which is implicated in the sedative and anxiolytic effects of benzodiazepines.
Vorteile Und Einschränkungen Für Laborexperimente
4-[[(4,4-Dimethylcyclohexyl)-methylamino]methyl]benzoic acid has several advantages for lab experiments. It is a potent and selective modulator of GABA-A receptors, making it a useful tool for investigating the function and regulation of these receptors. It has also been shown to have low toxicity and is well-tolerated in animal models. However, 4-[[(4,4-Dimethylcyclohexyl)-methylamino]methyl]benzoic acid has several limitations. It has a short half-life in vivo, which limits its usefulness in long-term studies. It also has limited solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-[[(4,4-Dimethylcyclohexyl)-methylamino]methyl]benzoic acid. One area of interest is the development of new compounds that are more selective and potent modulators of GABA-A receptors. Another area of interest is the investigation of the effects of 4-[[(4,4-Dimethylcyclohexyl)-methylamino]methyl]benzoic acid on other neurotransmitter systems, such as glutamate and dopamine. Additionally, the use of 4-[[(4,4-Dimethylcyclohexyl)-methylamino]methyl]benzoic acid in the treatment of neurological and psychiatric disorders, such as anxiety and epilepsy, could be explored further. Finally, the development of new methods for administering 4-[[(4,4-Dimethylcyclohexyl)-methylamino]methyl]benzoic acid, such as nanoparticles or liposomes, could improve its solubility and bioavailability.
Synthesemethoden
4-[[(4,4-Dimethylcyclohexyl)-methylamino]methyl]benzoic acid can be synthesized through a multistep reaction involving the reaction of 4-bromobenzoic acid with 4,4-dimethylcyclohexylmagnesium bromide, followed by the reaction with formaldehyde and methylamine. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
4-[[(4,4-Dimethylcyclohexyl)-methylamino]methyl]benzoic acid is primarily used as a research tool to study the function and regulation of GABA-A receptors. GABA-A receptors are the primary inhibitory neurotransmitter receptors in the central nervous system, and their dysfunction is implicated in various neurological and psychiatric disorders, including anxiety, epilepsy, and insomnia. 4-[[(4,4-Dimethylcyclohexyl)-methylamino]methyl]benzoic acid is used to investigate the effects of benzodiazepines on GABA-A receptors and their subtypes. 4-[[(4,4-Dimethylcyclohexyl)-methylamino]methyl]benzoic acid is also used to study the pharmacological properties of GABA-A receptors and their modulation by other compounds.
Eigenschaften
IUPAC Name |
4-[[(4,4-dimethylcyclohexyl)-methylamino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-17(2)10-8-15(9-11-17)18(3)12-13-4-6-14(7-5-13)16(19)20/h4-7,15H,8-12H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDBLEXPLQKLJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)N(C)CC2=CC=C(C=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(4,4-Dimethylcyclohexyl)-methylamino]methyl]benzoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.